REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][NH:7][CH2:6][CH2:5]2.[C:12](OC(=O)C)(=[O:14])[CH3:13].C(Cl)(=O)C.C(N(CC)CC)C>>[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][N:7]([C:12](=[O:14])[CH3:13])[CH2:6][CH2:5]2 |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C2CCNCC2=CC1
|
Name
|
bisacetyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
acetyl chloride triethylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl.C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
without purification
|
Type
|
TEMPERATURE
|
Details
|
this compound is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours with 10 ml of diethylamine in 50 ml of ethanol
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated in vacuo in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica gel
|
Type
|
CUSTOM
|
Details
|
A yellow oil which crystallizes on trituration with diethyl ether
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C2CCN(CC2=CC1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |